molecular formula C18H24ClF2N3O B10941791 N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide

N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide

Cat. No.: B10941791
M. Wt: 371.9 g/mol
InChI Key: WCUKARAFPSIBFX-UHFFFAOYSA-N
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Description

N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide is a complex organic compound characterized by its adamantyl group and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrazole ring. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a β-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide is unique due to the presence of both the adamantyl group and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24ClF2N3O

Molecular Weight

371.9 g/mol

IUPAC Name

N-(1-adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanamide

InChI

InChI=1S/C18H24ClF2N3O/c1-9-14(19)15(16(20)21)23-24(9)10(2)17(25)22-18-6-11-3-12(7-18)5-13(4-11)8-18/h10-13,16H,3-8H2,1-2H3,(H,22,25)

InChI Key

WCUKARAFPSIBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C(F)F)Cl

Origin of Product

United States

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